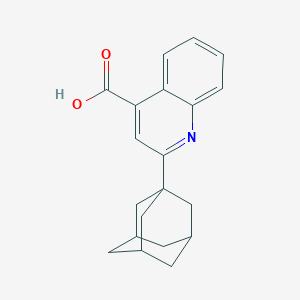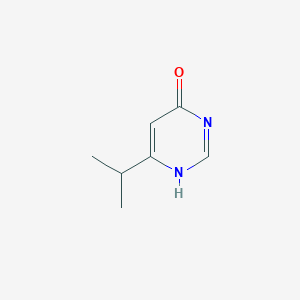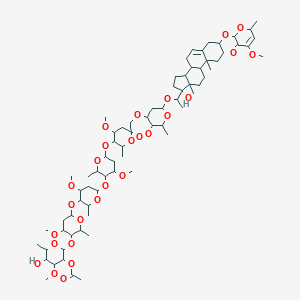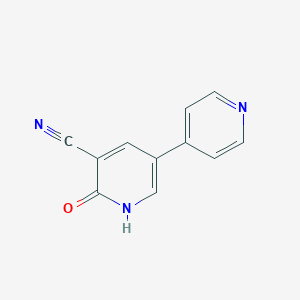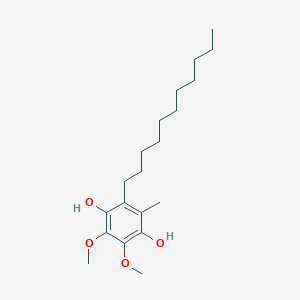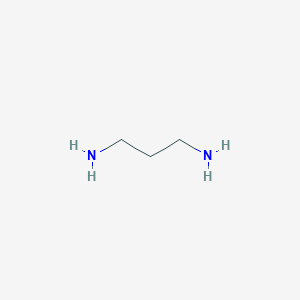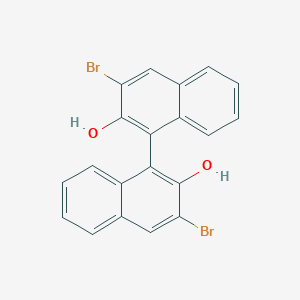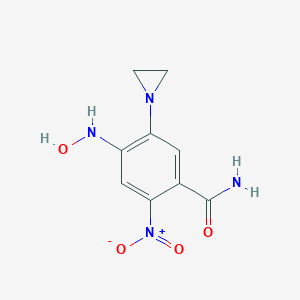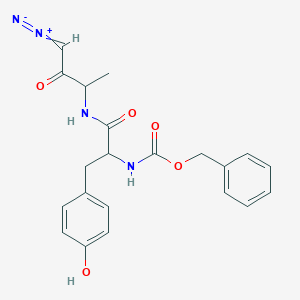
Benzyloxycarbonyltyrosylalanine diazomethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyloxycarbonyltyrosylalanine diazomethane is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as Z-Tyr-Ala-CHN2 and is a diazomethane derivative of the amino acid tyrosine and the dipeptide alanine. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mecanismo De Acción
Z-Tyr-Ala-CHN2 works by irreversibly binding to the active site of serine proteases, thus inhibiting their activity. This mechanism of action has been extensively studied and is well understood. The compound has been shown to be highly selective for serine proteases, making it a valuable tool for researchers studying these enzymes.
Efectos Bioquímicos Y Fisiológicos
Z-Tyr-Ala-CHN2 has been shown to have a wide range of biochemical and physiological effects. In addition to its ability to inhibit serine proteases, it has been shown to modulate the activity of other enzymes and receptors. It has also been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of Z-Tyr-Ala-CHN2 is its selectivity for serine proteases. This makes it a valuable tool for researchers studying these enzymes. Additionally, the synthesis of this compound is relatively straightforward, making it easily accessible to researchers. However, one limitation of Z-Tyr-Ala-CHN2 is its irreversibility. Once bound to a serine protease, it cannot be removed, which can make it difficult to study the long-term effects of its inhibition.
Direcciones Futuras
There are several future directions for research involving Z-Tyr-Ala-CHN2. One area of interest is the development of new drugs based on the compound's anti-inflammatory and anti-tumor properties. Another area of research is the study of the long-term effects of serine protease inhibition. Additionally, researchers are interested in exploring the use of Z-Tyr-Ala-CHN2 in combination with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of Z-Tyr-Ala-CHN2 involves the reaction of tyrosine and alanine with diazomethane in the presence of a catalyst. This results in the formation of a diazomethane derivative of the dipeptide, which can then be purified and used in scientific experiments. The synthesis of this compound is relatively straightforward, making it easily accessible to researchers.
Aplicaciones Científicas De Investigación
Z-Tyr-Ala-CHN2 has been used extensively in scientific research due to its ability to selectively inhibit serine proteases. These enzymes play a crucial role in many physiological processes, including blood clotting, inflammation, and immune response. By inhibiting these enzymes, Z-Tyr-Ala-CHN2 can be used to study the role of serine proteases in various biological processes.
Propiedades
Número CAS |
117176-50-8 |
|---|---|
Nombre del producto |
Benzyloxycarbonyltyrosylalanine diazomethane |
Fórmula molecular |
C21H22N4O5 |
Peso molecular |
410.4 g/mol |
Nombre IUPAC |
benzyl N-[1-[(4-diazo-3-oxobutan-2-yl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C21H22N4O5/c1-14(19(27)12-23-22)24-20(28)18(11-15-7-9-17(26)10-8-15)25-21(29)30-13-16-5-3-2-4-6-16/h2-10,12,14,18,26H,11,13H2,1H3,(H,24,28)(H,25,29) |
Clave InChI |
AUCPIJGDYBXJGH-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C=[N+]=[N-])NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
CC(C(=O)C=[N+]=[N-])NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |
Sinónimos |
enzyloxycarbonyltyrosylalanine diazomethane benzyloxycarbonyltyrosylalanyldiazomethane N-benzyloxycarbonyl-tyrosyl-alanyl diazomethane N-benzyloxycarbonyltyrosylalanyldiazomethane Z-Tyr-Ala-CHN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



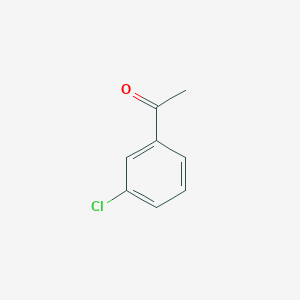
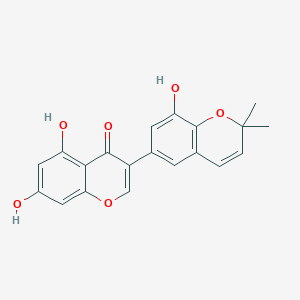
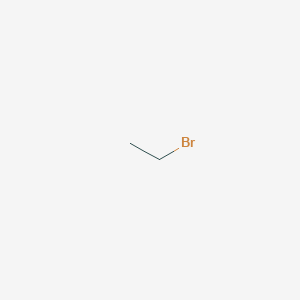
![Imidazo[2,1-b]thiazole-6-carbaldehyde](/img/structure/B45997.png)
![Ethyl 2-[4-(carbamoylamino)-8-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetate](/img/structure/B46001.png)

